
3,5-Bis(methoxycarbonyl)benzoic acid
Overview
Description
3,5-Bis(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H10O6. It is also known by its IUPAC name, 1,3,5-benzenetricarboxylic acid, 1,3-dimethyl ester . This compound is characterized by the presence of two methoxycarbonyl groups attached to a benzene ring, making it a derivative of benzoic acid.
Preparation Methods
Esterification of Trimesic Acid
This method leverages controlled esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) to selectively yield the dimethyl ester.
Key Steps:
Reagent Setup :
- Trimesic acid : Starting material.
- Methanol : Limit stoichiometry to 2 equivalents to target two ester groups.
- Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid for acid-catalyzed esterification.
Reaction Conditions :
- Temperature : Reflux (60–80°C).
- Time : 12–24 hours.
- Solvent : Methanol or methanol/water mixture.
Workup :
- Neutralization with NaHCO₃ or NaOH to precipitate unreacted acid.
- Recrystallization from ethanol/water to isolate the product.
Parameter | Value | Reference |
---|---|---|
Methanol:Trimesic Acid | 2:1 (molar ratio) | , |
Catalyst | H₂SO₄ (5–10 mol%) | |
Yield | 60–75% (estimated) | , |
Mechanistic Insight :
Trimesic acid undergoes nucleophilic acyl substitution with methanol. The acidic catalyst protonates the carbonyl oxygen, enhancing electrophilicity. Steric hindrance from the bulky aromatic ring limits esterification to two sites.
Acid Chloride Intermediate Route
This method employs thionyl chloride (SOCl₂) to convert trimesic acid to its tricarbonyl chloride, followed by selective methanolysis to yield the dimethyl ester.
Key Steps:
Acid Chloride Formation :
- Reagents : Trimesic acid, SOCl₂, dimethylformamide (DMF) as catalyst.
- Conditions : Reflux under nitrogen for 6–12 hours.
Methanolysis :
- Reagents : Acid chloride, methanol, pyridine (to neutralize HCl).
- Conditions : Stirring at 0–25°C for 2–4 hours.
Purification :
- Recrystallization from THF/methanol or column chromatography.
Parameter | Value | Reference |
---|---|---|
SOCl₂:Trimesic Acid | 3:1 (molar ratio) | |
Methanolysis Time | 2–4 hours | |
Yield | 70–80% (estimated) |
Advantages :
Limitation :
- Requires handling of toxic SOCl₂ and strict anhydrous conditions.
Stepwise Esterification with Protection
This method involves protecting one carboxylic acid group, esterifying the remaining two, and subsequent deprotection.
Key Steps:
Protection :
- Reagents : Trimesic acid, tert-butyldimethylsilyl chloride (TBSCl), imidazole.
- Conditions : Room temperature, 12 hours.
Esterification :
- Reagents : Protected acid, methanol, DCC (N,N'-dicyclohexylcarbodiimide).
- Conditions : 0°C to room temperature, 6 hours.
Deprotection :
- Reagents : TBAF (tetrabutylammonium fluoride).
- Conditions : THF, 25°C, 2 hours.
Parameter | Value | Reference |
---|---|---|
Protection Yield | 85–90% | |
Esterification Yield | 75–80% |
Mechanistic Insight :
The bulky TBS group sterically hinders esterification at the protected site, enabling selective methylation of the remaining two COOH groups.
Oxidation of Precursors
This route involves oxidizing a formyl-substituted precursor to introduce carboxylic acid groups, followed by esterification.
Key Steps:
Oxidation :
- Reagents : Methyl 3,5-diformylbenzoate, KMnO₄, H₂SO₄.
- Conditions : 10°C, 2 hours.
Esterification : -
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form more complex esters.
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Hydrolysis: 3,5-Dicarboxybenzoic acid.
Nitration: 3,5-Bis(methoxycarbonyl)-2-nitrobenzoic acid.
Halogenation: 3,5-Bis(methoxycarbonyl)-2-bromobenzoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Bis(methoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester groups are cleaved to form carboxylic acids, which can then participate in further chemical reactions. In substitution reactions, the aromatic ring’s electron density influences the reactivity and position of incoming substituents .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups at different positions on the benzene ring.
1,2,4-Benzenetricarboxylic acid, 1,2-dimethyl ester: Another derivative of benzoic acid with three carboxylic acid groups, two of which are esterified.
Uniqueness
3,5-Bis(methoxycarbonyl)benzoic acid is unique due to the specific positioning of its ester groups, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Biological Activity
3,5-Bis(methoxycarbonyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features two methoxycarbonyl groups attached to a benzene ring, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is , with a molecular weight of 226.19 g/mol. It is characterized by the presence of two methoxycarbonyl functional groups that enhance its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can act as a competitive inhibitor or modulator of enzymatic activities, influencing pathways such as protein degradation and cellular signaling.
Enzyme Interaction Studies
Recent studies have indicated that benzoic acid derivatives, including this compound, can activate key protein degradation systems in human cells. For instance, research demonstrated that certain benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein quality control .
Biological Activity Overview
The following table summarizes the reported biological activities of this compound:
Case Studies
- Antioxidant Properties : A study evaluated the antioxidant capacity of several benzoic acid derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls, suggesting its potential as an antioxidant agent .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against cancer cell lines (e.g., Hep-G2 and A2058), with minimal effects on normal fibroblasts. This selectivity highlights its potential for therapeutic applications in oncology .
- Neuroprotective Mechanisms : Research focusing on neurodegenerative diseases found that this compound could activate TrkB receptors, leading to increased BDNF expression and reduced neuronal cell death under stress conditions. This suggests a promising avenue for developing treatments for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Bis(methoxycarbonyl)benzoic acid, and how can reaction parameters be optimized?
- Methodological Answer : A high-yield synthesis (83%) involves hydrolyzing trimethyl benzene-1,3,5-tricarboxylate in methanol with aqueous NaOH under vigorous stirring. Key parameters include:
- Reaction Time : 18 hours at room temperature after gradual dissolution of reactants.
- Solvent Ratio : Methanol as the primary solvent with controlled aqueous NaOH addition.
- Post-Treatment : Vacuum removal of solvent to isolate the product .
- Critical Variables : Adjusting NaOH concentration and temperature may influence ester hydrolysis selectivity.
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile/water and phosphoric acid for baseline separation .
- Spectroscopy : Confirm the molecular structure via H/C NMR (methoxy and carbonyl groups) and FTIR (C=O stretching at ~1700 cm).
- Mass Spectrometry : Validate molecular weight (238.19 g/mol) using ESI-MS or MALDI-TOF .
Q. What safety precautions are essential when handling this compound?
- GHS Compliance : The compound is classified as harmful (H302: oral toxicity), irritant (H315/H319: skin/eye irritation), and respiratory sensitizer (H335).
- Protocols :
- Use PPE (gloves, goggles) in ventilated hoods.
- Avoid dust formation; store in sealed containers away from oxidizers.
- Emergency measures: Rinse exposed skin/eyes with water for 15 minutes .
Advanced Research Questions
Q. How does this compound function as a building block in supramolecular polymer synthesis?
- Application in Polymer Chemistry : The compound serves as a rigid core unit in benzenetrispeptide-based supramolecular polymers. Its methoxycarbonyl groups enable controlled self-assembly via hydrogen bonding, forming bottlebrush architectures.
- Experimental Design :
- Monomer Design : Introduce peptide arms to the benzoic acid core for directional interactions.
- Assembly Conditions : Optimize solvent polarity (e.g., DMF/water mixtures) to balance solubility and aggregation .
Q. What strategies exist for derivatizing this compound to enhance its reactivity or functionality?
- Derivatization Pathways :
- Boronic Ester Formation : React with pinacol borane to synthesize 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester, useful in Suzuki-Miyaura cross-coupling reactions .
- Ester Hydrolysis : Controlled hydrolysis to produce 3,5-dicarboxybenzoic acid for coordination chemistry applications.
- Mechanistic Insights : Steric hindrance from methoxycarbonyl groups may necessitate catalysis (e.g., Pd for cross-coupling).
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in H NMR peak splitting may arise from rotational isomerism of methoxycarbonyl groups.
- Resolution Strategies :
Properties
IUPAC Name |
3,5-bis(methoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWRRQXMPHWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497021 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38588-64-6 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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